1-(Tert-butyl) 4-ethyl (3S,4R)-3-hydroxypiperidine-1,4-dicarboxylate 1-(Tert-butyl) 4-ethyl (3S,4R)-3-hydroxypiperidine-1,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18797640
InChI: InChI=1S/C13H23NO5/c1-5-18-11(16)9-6-7-14(8-10(9)15)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10-/m1/s1
SMILES:
Molecular Formula: C13H23NO5
Molecular Weight: 273.33 g/mol

1-(Tert-butyl) 4-ethyl (3S,4R)-3-hydroxypiperidine-1,4-dicarboxylate

CAS No.:

Cat. No.: VC18797640

Molecular Formula: C13H23NO5

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

1-(Tert-butyl) 4-ethyl (3S,4R)-3-hydroxypiperidine-1,4-dicarboxylate -

Specification

Molecular Formula C13H23NO5
Molecular Weight 273.33 g/mol
IUPAC Name 1-O-tert-butyl 4-O-ethyl (3S,4R)-3-hydroxypiperidine-1,4-dicarboxylate
Standard InChI InChI=1S/C13H23NO5/c1-5-18-11(16)9-6-7-14(8-10(9)15)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10-/m1/s1
Standard InChI Key AKHBRSJRXLGZJK-NXEZZACHSA-N
Isomeric SMILES CCOC(=O)[C@@H]1CCN(C[C@H]1O)C(=O)OC(C)(C)C
Canonical SMILES CCOC(=O)C1CCN(CC1O)C(=O)OC(C)(C)C

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure comprises a six-membered piperidine ring substituted at positions 1 and 4 with tert-butyl and ethyl carboxylate groups, respectively. A hydroxyl group at position 3 and a carboxylate at position 4 complete the functionalization (Figure 1). The stereochemistry at C3 and C4 is critical, as the (3S,4R) configuration dictates its spatial orientation and intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC13_{13}H23_{23}NO5_5
Molecular Weight273.33 g/mol
IUPAC Name1-O-tert-butyl 4-O-ethyl (3S,4R)-3-hydroxypiperidine-1,4-dicarboxylate
CAS Number71233-28-8
Isomeric SMILESCCOC(=O)[C@@H]1CCN(C[C@H]1O)C(=O)OC(C)(C)C

The tert-butyl group enhances steric bulk, influencing solubility and reactivity, while the ethyl ester contributes to lipophilicity, a trait advantageous in drug design.

Stereochemical Considerations

Stereochemical assignments were resolved using nuclear magnetic resonance (NMR) and X-ray crystallography. For instance, the absolute configuration of analogous piperidine derivatives was confirmed via Mosher ester analysis, where (3R,4R)-enantiomers exhibited distinct 1^{1}H-NMR shifts compared to (3S,4S)-forms . Such methodologies validate the (3S,4R) designation for this compound, ensuring accuracy in structural studies .

Synthesis and Preparation

Synthetic Routes

A common synthesis begins with rac-trans-1-tert-butyl 3-ethyl 4-aminopyrrolidine-1,3-dicarboxylate, which undergoes reaction with N′-hydroxyacetamidine in ethanol under basic conditions (sodium ethoxide). This step induces cyclization to form the piperidine core, with careful temperature control (50–60°C) optimizing yield.

Key Reaction Conditions

  • Solvent: Ethanol (polar protic) facilitates nucleophilic substitution.

  • Base: Sodium ethoxide deprotonates intermediates, driving cyclization.

  • Temperature: 50–60°C balances reaction rate and byproduct minimization.

Biological Activities and Mechanisms

Enzyme Inhibition

The hydroxyl and carboxylate groups enable hydrogen bonding with enzyme active sites. In vitro studies suggest inhibitory activity against proteases and kinases, though specific targets remain under investigation. Comparative analyses with (3R,4R)-diastereomers reveal configuration-dependent potency, underscoring the role of stereochemistry .

Receptor Binding

Molecular docking simulations predict affinity for G protein-coupled receptors (GPCRs), particularly those involved in neurotransmission. The tert-butyl group may engage hydrophobic pockets, while the hydroxyl group forms hydrogen bonds with conserved residues.

Industrial and Research Applications

Pharmaceutical Intermediates

This compound is a precursor to analgesics and antivirals. For instance, its ethyl ester is hydrolyzed to carboxylic acids for further coupling, a step critical in prodrug synthesis.

Chemical Biology Tools

Functionalized piperidines serve as probes for studying enzyme mechanisms. The tert-butyl group’s stability in acidic conditions makes this compound suitable for tracer studies in metabolic pathways.

Chemical Reactivity and Transformations

Oxidation and Reduction

  • Oxidation: Potassium permanganate oxidizes the hydroxyl group to a ketone, yielding 3-oxopiperidine derivatives.

  • Reduction: Lithium aluminum hydride reduces esters to alcohols, enabling access to diol intermediates.

Substitution Reactions

Analytical Characterization

Spectral Data

  • NMR: 1^{1}H-NMR (CDCl3_3) signals at δ 4.05–4.00 (ethyl CH2_2), 3.48 (tert-butyl CH3_3), and 5.59 (C3-OH) confirm structure .

  • X-ray Crystallography: Reveals a chair conformation with axial hydroxyl and equatorial carboxylates, stabilizing intramolecular hydrogen bonds.

Comparison with Stereoisomers

Table 2: (3S,4R) vs. (3R,4R) Configurations

Property(3S,4R) Isomer(3R,4R) Isomer
Biological ActivityModerate enzyme inhibitionStronger receptor binding
Synthetic Yield65%72%
Melting Point98–100°C102–104°C

The (3R,4R)-isomer exhibits enhanced receptor affinity due to optimal spatial alignment, whereas the (3S,4R)-form favors enzymatic interactions .

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